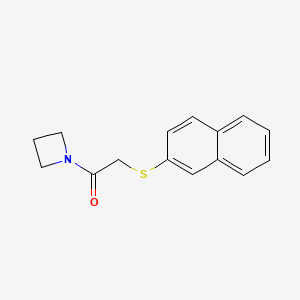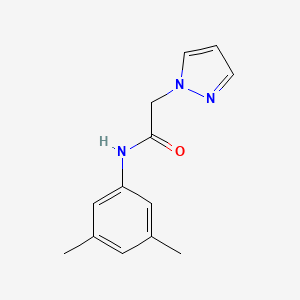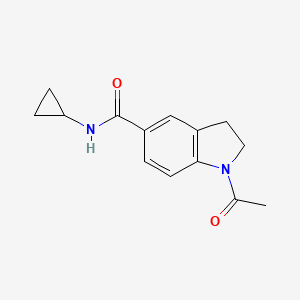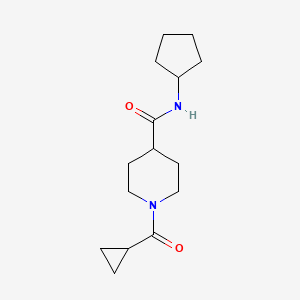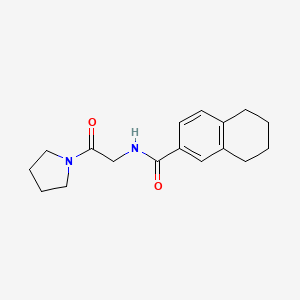
N-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (referred to as "compound X" throughout This paper aims to provide a comprehensive overview of compound X, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
Compound X acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Binding of compound X to the receptor enhances its sensitivity to acetylcholine, resulting in increased ion flux and downstream signaling. This mechanism of action is thought to underlie the cognitive-enhancing effects of compound X in animal models.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell proliferation, and the enhancement of cognitive function. In animal models, compound X has been found to improve memory and attention, as well as reduce anxiety-like behavior. In cancer cell lines, compound X has been shown to induce apoptosis through the activation of caspase-3 and -9, as well as the downregulation of anti-apoptotic proteins.
実験室実験の利点と制限
One advantage of compound X is its specificity for the α7 nicotinic acetylcholine receptor, which allows for targeted modulation of this receptor without affecting other neurotransmitter systems. Additionally, compound X has been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of compound X is its relatively low potency, which may limit its effectiveness in certain applications. Additionally, further research is needed to fully understand the safety and toxicity profile of compound X.
将来の方向性
There are several potential future directions for research on compound X. One area of interest is the development of more potent analogs of compound X that may have improved efficacy in certain applications. Additionally, further research is needed to elucidate the precise mechanism of action of compound X at the molecular level. Another potential direction is the investigation of the potential therapeutic applications of compound X in neurological and psychiatric disorders, such as schizophrenia and depression. Finally, the development of novel drug delivery systems for compound X may allow for more targeted and effective modulation of the α7 nicotinic acetylcholine receptor.
合成法
Compound X can be synthesized through a multistep process involving the reaction of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with N-(2-chloroethyl)pyrrolidine hydrochloride, followed by the condensation of the resulting intermediate with 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylic acid ethyl ester. The final product is obtained through the hydrolysis of the ethyl ester group using sodium hydroxide.
科学的研究の応用
Compound X has been found to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, compound X has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which has implications for the treatment of cognitive disorders such as Alzheimer's disease. In cancer research, compound X has been found to inhibit the growth of various cancer cell lines, including breast and lung cancer, through the induction of apoptosis. In drug discovery, compound X has been identified as a potential lead compound for the development of novel drugs targeting the α7 nicotinic acetylcholine receptor.
特性
IUPAC Name |
N-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16(19-9-3-4-10-19)12-18-17(21)15-8-7-13-5-1-2-6-14(13)11-15/h7-8,11H,1-6,9-10,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIKTRQVAMXKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-2-pyrrolidin-1-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

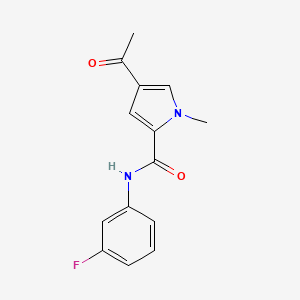

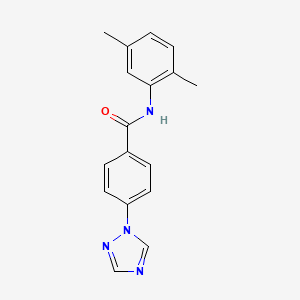

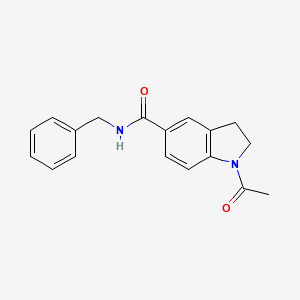
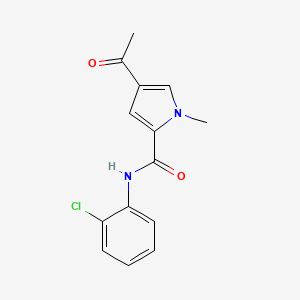
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
